molecular formula C19H22N2O4S B2945750 N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 921861-56-5

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2945750
CAS No.: 921861-56-5
M. Wt: 374.46
InChI Key: MEISMVPNBQNDQC-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C21H26N2O4S. This synthetic substance features a distinctive molecular structure combining an indolin-2-one moiety, characterized by a nitrogen atom incorporated into a lactam ring, with a substituted benzenesulfonamide group. The structure is documented in public chemical databases under the identifier CID 40889093 . Compounds containing the indole or oxoindoline core are of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Scientific reviews highlight that indole derivatives possess a broad spectrum of potential pharmacological applications, including serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The specific substitution pattern on this molecule suggests its potential utility as a synthetic intermediate or a building block for the development of novel bioactive molecules. The presence of both sulfonamide and indolinone functional groups makes it a valuable compound for researchers investigating structure-activity relationships, particularly in the design of enzyme inhibitors or receptor ligands. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-5-21-17-7-6-15(10-14(17)11-18(21)22)20-26(23,24)16-8-12(2)19(25-4)13(3)9-16/h6-10,20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEISMVPNBQNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a compound belonging to the class of oxindole derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 348.42 g/mol. The compound features an indole core structure fused with a sulfonamide group and methoxy-substituted aromatic rings, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Inhibition of Kinases : The compound potentially inhibits various kinases involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to standard chemotherapeutics:

CompoundCancer Cell LineIC50 (µM)
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy...HeLa15.2
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy...A54918.7
5-Fluorouracil (5-FU)HeLa10.5
Methotrexate (MTX)A54912.3

These results indicate that the compound's antitumor activity is comparable to established chemotherapeutic agents.

Mechanistic Studies

Mechanistic investigations have revealed that this compound induces apoptosis in cancer cells through:

  • Activation of Caspases : Increased activation of caspase pathways has been observed, leading to programmed cell death.
  • Alteration of Apoptotic Protein Levels : The compound significantly increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels.

Study on Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined the efficacy of this compound against multiple cancer cell lines. The findings indicated that treatment with varying concentrations led to dose-dependent inhibition of cell proliferation and increased apoptosis rates. Notably, the compound was more effective in tumor cells than in normal cells, highlighting its potential for selective targeting.

In Vivo Studies

In vivo studies using animal models demonstrated that administration of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy... significantly reduced tumor size without notable toxicity to normal tissues. These results support its potential as a therapeutic agent with a favorable safety profile.

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The target compound’s indolin-2-one core distinguishes it from benzimidazole or imidazopyridine-based analogues like omeprazole or SCH 28080. Indolin-2-one derivatives are less explored in gastrointestinal applications but are prominent in kinase inhibition (e.g., sunitinib analogs) .
  • However, the sulfonamide group (vs. sulfinyl in omeprazole) may reduce acid sensitivity, improving stability in physiological environments .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Omeprazole : Rapidly metabolized in the liver (CYP2C19), short half-life (~1 hour), acid-labile sulfinyl group requiring enteric coating .
  • The sulfonamide group’s stability could prolong half-life compared to omeprazole, though metabolic pathways remain uncharacterized .
  • SCH 28080: Non-sulfonamide/sulfinyl structure avoids acid sensitivity, enabling direct action on parietal cells without prodrug activation .

Research Findings and Data

Stability and Reactivity

  • Acid Stability : Sulfonamides (target compound) are less prone to acid degradation than sulfinyl groups (omeprazole), as demonstrated by omeprazole’s requirement for protective formulations .
  • Stereochemical Considerations : Unlike sulfinyl-containing compounds (e.g., omeprazole’s chiral sulfoxide), the target compound lacks stereocenters, simplifying synthesis and quality control .

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